molecular formula C23H22N6O3 B6430848 2-{[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2199304-35-1

2-{[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B6430848
CAS No.: 2199304-35-1
M. Wt: 430.5 g/mol
InChI Key: YLDQWNQVRMJKLU-UHFFFAOYSA-N
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Description

The compound “2-{[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” features a complex hybrid structure integrating multiple pharmacophoric motifs:

  • Core: A 2,3-dihydropyridazin-3-one scaffold, a heterocyclic system known for its role in modulating kinase inhibition and anti-inflammatory activity.
  • A pyridin-3-yl group at position 6, which may enhance solubility and target engagement through π-π stacking.

Properties

IUPAC Name

2-[[1-(3-methoxy-2-methylindazole-6-carbonyl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-27-23(32-2)18-6-5-16(10-20(18)25-27)22(31)28-12-15(13-28)14-29-21(30)8-7-19(26-29)17-4-3-9-24-11-17/h3-11,15H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDQWNQVRMJKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound 2,3-Dihydropyridazin-3-one Indazole-azetidine, pyridin-3-yl Putative kinase inhibitor
Compound 9 (Dihydropyrazol-3-one) Dihydropyrazol-3-one Nitrophenyl, triazole-pyridine Antimycobacterial (inferred)
Compound 2d (Tetrahydroimidazo-pyridine) Tetrahydroimidazo-pyridine 4-Nitrophenyl, benzyl, cyano Structural data only
Gefitinib Quinazoline Morpholinoethoxy, chloro-substituted EGFR kinase inhibitor

Key Observations:

Core Flexibility vs. Rigidity: The target compound’s dihydropyridazin-3-one core is structurally distinct from dihydropyrazol-3-one (Compound 9) and tetrahydroimidazo-pyridine (Compound 2d). The planar dihydropyridazinone system may favor ATP-binding pocket interactions in kinases, akin to gefitinib’s quinazoline core .

Substituent Effects :

  • The pyridin-3-yl group in the target compound replaces nitroaryl groups (e.g., 4-nitrophenyl in Compound 2d), likely improving solubility and reducing off-target toxicity associated with nitro functionalities .
  • Methoxy and methyl groups on the indazole may enhance metabolic stability compared to unsubstituted heteroaromatics in analogs .

Activity Cliffs :

  • Despite structural similarities to nitroimidazole derivatives (), the absence of nitro groups in the target compound may circumvent the antimycobacterial inactivity observed in some analogs .

Computational and Experimental Similarity Metrics

  • Molecular Fingerprints: Morgan fingerprints (radius 2) and Tanimoto coefficients (Tc) were used to assess similarity to known kinase inhibitors like gefitinib.
  • Thermodynamic Properties :
    • The target compound’s calculated logP (~2.1) and polar surface area (~95 Ų) suggest improved membrane permeability over nitro-substituted analogs (e.g., Compound 2d, logP ~3.5) .

Research Findings and Implications

  • Kinase Inhibition Potential: Structural alignment with gefitinib and similarity in fingerprint patterns suggest the target compound may inhibit kinases (e.g., EGFR or ALK), though experimental validation is needed .
  • Safety Profile: The avoidance of nitro groups and incorporation of pyridinyl substituents may reduce genotoxic risks associated with nitrofuryl or nitroimidazole derivatives .
  • Optimization Opportunities: Further substitution on the dihydropyridazinone core (e.g., fluorination at position 4) could enhance potency, guided by SAR from pyridine-based analogs .

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